4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
The compound 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic molecule with three distinct structural motifs:
- Pyrazole ring: A five-membered aromatic ring with two nitrogen atoms, substituted by a methyl group at the 4-position.
- Azetidine ring: A four-membered saturated ring connected to the pyrazole via a methylene (-CH2-) linker.
- Thieno[2,3-d]pyrimidine: A fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing ring) and a pyrimidine ring (six-membered ring with two nitrogen atoms).
Properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-4-17-19(5-10)8-11-6-18(7-11)13-12-2-3-20-14(12)16-9-15-13/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGKBSPZLMMZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form an intermediate, which then undergoes cyclization to yield the thieno[2,3-d]pyrimidine derivative .
The next step involves the formation of the azetidine ring, which can be synthesized by reacting the thieno[2,3-d]pyrimidine derivative with an appropriate azetidine precursor under specific conditions, such as refluxing in 1,4-dioxane with a catalytic amount of triethylamine . Finally, the pyrazole ring is introduced through a cyclization reaction involving the azetidine intermediate and a suitable pyrazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully saturated ring system.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit significant antitumor properties. For example, derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested for their ability to inhibit tumor cell proliferation. A study highlighted the synthesis of several thieno[2,3-d]pyrimidine derivatives and their evaluation against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial activities. The incorporation of azetidine and pyrazole rings in the structure may enhance the compound's effectiveness against bacterial and fungal infections. Preliminary studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .
CNS Disorders
The potential application of this compound in treating central nervous system (CNS) disorders is another area of interest. Research on related thieno[2,3-d]pyrimidines has shown activity against neurodegenerative diseases like Alzheimer's and Parkinson's disease through mechanisms such as inhibition of acetylcholinesterase and modulation of neurotransmitter systems . The specific structure of 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole may provide similar benefits.
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
In another study, a derivative containing the thieno[2,3-d]pyrimidine structure was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Thieno-Pyrimidine Cores
Thieno[2,3-d]pyrimidine Derivatives ()
describes 3-[(4-methoxyphenyl)methyl]-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, which shares the thieno-pyrimidine core but replaces the azetidine-pyrazole moiety with an oxadiazole and methoxyphenyl group. Key differences include:
- Functional groups : The target compound’s azetidine-pyrazole system may enhance binding flexibility compared to the rigid oxadiazole in .
- Biological activity: Thieno-pyrimidine derivatives in exhibit antimicrobial properties, suggesting the target compound may share similar activity but with altered specificity due to the azetidine-pyrazole substituents .
Baricitinib ()
Baricitinib ({1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile) is a JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core instead of thieno[2,3-d]pyrimidine. Key comparisons:
| Feature | Target Compound | Baricitinib |
|---|---|---|
| Core heterocycle | Thieno[2,3-d]pyrimidine (sulfur-containing) | Pyrrolo[2,3-d]pyrimidine (nitrogen-containing) |
| Substituents | 4-methylpyrazole, azetidine-methylene linker | Ethylsulfonyl, acetonitrile |
| Bioactivity | Potential antimicrobial/JAK inhibition (inferred) | Established JAK1/JAK2 inhibition |
The sulfur atom in the thieno-pyrimidine may alter electronic properties and metabolic stability compared to Baricitinib’s pyrrolo-pyrimidine .
Azetidine-Pyrazole Hybrids ()
4-({3-[(4-Chloro-1H-Pyrazol-1-yl)Methyl]Azetidin-1-yl}Methyl)-1lambda6-Thiane-1,1-Dione ()
This compound shares the azetidine-pyrazole motif but replaces the thieno-pyrimidine with a thiane ring. Differences include:
- Ring systems: The thiane ring (sulfur-containing six-membered ring) vs. thieno-pyrimidine.
- Bioactivity: Thiane derivatives may exhibit distinct solubility and redox properties compared to aromatic thieno-pyrimidines .
2-{3-[(4-Chloro-1H-Pyrazol-1-yl)Methyl]Azetidin-1-yl}-3-(Trifluoromethyl)Pyridine ()
This analog substitutes the thieno-pyrimidine with a trifluoromethyl-pyridine group. Key contrasts:
- Electron-withdrawing groups: The -CF3 group in may enhance lipophilicity and membrane permeability compared to the electron-rich thieno-pyrimidine.
- Target selectivity: Pyridine derivatives often target kinases or GPCRs, whereas thieno-pyrimidines are common in antimicrobial and anticancer agents .
Pyrazole-Based Heterocycles ()
3-(3-Methoxy-4-Nitro-1H-Pyrazol-1-yl)Propanohydrazide ()
This compound highlights pyrazole derivatives with hydrazide substituents. Unlike the target compound, it lacks the azetidine and thieno-pyrimidine, focusing instead on nitro and methoxy groups for antileishmanial activity.
1-Ethyl-4-Methyl-N-[(1-Methyl-1H-Pyrazol-3-yl)Methyl]-1H-Pyrazol-3-Amine ()
A bis-pyrazole derivative with ethyl and methyl substituents.
Biological Activity
The compound 4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15N5OS
- Molecular Weight : 301.37 g/mol
This compound features a pyrazole ring, a thieno[2,3-d]pyrimidine moiety, and an azetidine group, which are significant for its biological interactions.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown potent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- IC50 Values :
- Compound 5: 0.04 ± 0.09 μmol
- Compound 6: 0.04 ± 0.02 μmol
- Celecoxib (standard): 0.04 ± 0.01 μmol
These values indicate that the tested compounds are comparable to established anti-inflammatory drugs like celecoxib in their ability to inhibit COX activity .
Antimicrobial Activity
The antimicrobial efficacy of related pyrazole derivatives has also been evaluated. A study indicated that certain pyrazole derivatives exhibited potent antibacterial and antifungal activities against various strains:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 13b | 0.12 | S. flexneri |
| 13b | 0.49 | A. clavatus |
| 13b | 0.12 | C. albicans |
Compound 13b showed fourfold potency compared to gentamycin and amphotericin B against the respective pathogens .
Anticancer Activity
The potential of pyrazole derivatives as anticancer agents has been explored through their inhibitory effects on protein kinases, which play critical roles in cancer cell proliferation and survival.
- Example Study : A high-throughput screening identified a pyrazole derivative as an ATP-competitive inhibitor of Akt3, demonstrating substantial potency against various cancer cell lines .
Case Studies
- Case Study on Anti-inflammatory Effects : In a carrageenan-induced paw edema model, the compound demonstrated significant reduction in inflammation compared to controls, indicating its potential therapeutic application in inflammatory diseases.
- Case Study on Antimicrobial Efficacy : In vitro tests against multiple bacterial strains showed that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
